molecular formula C13H20N2O2 B14167760 3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol CAS No. 923580-43-2

3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol

Cat. No.: B14167760
CAS No.: 923580-43-2
M. Wt: 236.31 g/mol
InChI Key: UTEGSTYGIJNLKX-UHFFFAOYSA-N
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Description

3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol is a complex organic compound featuring both an oxazole ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of TosMIC (tosylmethyl isocyanide) with aldehydes . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and the final coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the oxazole ring can produce saturated heterocycles.

Scientific Research Applications

3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol involves its interaction with specific molecular targets. The oxazole ring and amino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol is unique due to the presence of both an oxazole ring and an amino group, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to simpler compounds like geraniol and nerol.

Properties

CAS No.

923580-43-2

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

3,7-dimethyl-8-(1,2-oxazol-3-ylamino)octa-2,6-dien-1-ol

InChI

InChI=1S/C13H20N2O2/c1-11(6-8-16)4-3-5-12(2)10-14-13-7-9-17-15-13/h5-7,9,16H,3-4,8,10H2,1-2H3,(H,14,15)

InChI Key

UTEGSTYGIJNLKX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CCC=C(C)CNC1=NOC=C1

Origin of Product

United States

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